8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
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Description
Scientific Research Applications
Structural Analysis and Synthesis Methods
Studies on related chromene derivatives focus on understanding their crystalline structures and developing synthetic pathways. For instance, the structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has provided insights into their conformation and potential for forming polymorphs, which is crucial for material science and pharmaceutical applications (Reis et al., 2013). Similarly, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid demonstrates the ongoing interest in efficient production methods for chromene derivatives, which are valuable intermediates in organic synthesis (Zhu et al., 2014).
Biological Applications
The biological applications of chromene derivatives are vast, ranging from antibacterial and antifungal activities to potential roles in drug discovery. For example, chromene compounds have shown potent activity against orphan G protein-coupled receptor GPR35, suggesting their utility in studying receptor functions and as leads for drug development (Thimm et al., 2013). The synthesis of chromene derivatives with antioxidant and antibacterial properties highlights their potential in addressing microbial resistance and oxidative stress-related conditions (Subbareddy & Sumathi, 2017).
Photoluminescent Materials
The development of photoluminescent materials based on chromene derivatives, such as water-soluble fluorescent probes for Fe3+, showcases the applicability of these compounds in sensing and imaging technologies. Such advancements are crucial for environmental monitoring, biomedical imaging, and the study of biological processes at the molecular level (Shi & Zhang, 2020).
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBJZDNMZRPBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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